Elevated Lipophilicity for Membrane Permeability
The computed LogP (XLogP3-AA) for the target N-ethyl compound is 2.7, compared to 2.4 for the N-methyl analog (CAS 120122-47-6) and 2.4 for the N-H analog (CAS 53391-50-7) [1][2][3]. Chemsrc reports a separate computed LogP of 3.49 for the target . In both cases, the N-ethyl substituent confers higher predicted lipophilicity, which is a key determinant in the passive membrane permeability required for intracellular DNA-targeting agents.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 (PubChem); 3.49 (Chemsrc) |
| Comparator Or Baseline | N-methyl analog (120122-47-6): 2.4; N-H analog (53391-50-7): 2.4 |
| Quantified Difference | ΔLogP = +0.3 (PubChem) to +1.1 (Chemsrc) vs. N-methyl; +0.3 to +1.1 vs. N-H |
| Conditions | Computed values using XLogP3-3.0 algorithm (PubChem) and alternative computational method (Chemsrc) |
Why This Matters
Higher LogP values indicate greater partitioning into lipid membranes, which is critical for the intracellular delivery of DNA-binding polyamides derived from this precursor.
- [1] PubChem Summary for CID 53255479: 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone. Computed Properties (XLogP3-AA). National Center for Biotechnology Information. View Source
- [2] PubChem Summary for CID 2759966: 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. Computed Properties (XLogP3-AA). National Center for Biotechnology Information. View Source
- [3] PubChem Summary for CID 7018229: 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. Computed Properties (XLogP3-AA). National Center for Biotechnology Information. View Source
